molecular formula C11H15ClFNO B3032717 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride CAS No. 3935-51-1

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride

Cat. No.: B3032717
CAS No.: 3935-51-1
M. Wt: 231.69 g/mol
InChI Key: YWZUEPMOWCDZAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino or fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Research: Researchers investigate its effects on biological systems to understand its pharmacological properties.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride: Features a methyl group, which can influence its steric and electronic properties.

Uniqueness

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological interactions. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZUEPMOWCDZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30488877
Record name 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3935-51-1
Record name NSC74854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30488877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4′-fluoroacetophenone (5 g, 36.2 mmol) in propan-2-ol (90 ml) was added paraformaldehyde (4.35 g, 0.145 mol), dimethylamine hydrochloride (54.2 mmol) and concentrated HCl (0.8 ml). The reaction was heated at reflux for 18 h and on cooling the solvent was removed in vacuo. The residue was treated with acetone giving a white precipitate which was collected by filtration and dried in vacuo to give the title compound as a white solid (7.9 g). MS (ES): MH+ 196.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
54.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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